molecular formula C13H25N3O4 B14424884 Glycyl-L-isoleucyl-L-valine CAS No. 81156-23-2

Glycyl-L-isoleucyl-L-valine

Cat. No.: B14424884
CAS No.: 81156-23-2
M. Wt: 287.36 g/mol
InChI Key: COVXELOAORHTND-LSJOCFKGSA-N
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Description

Glycyl-L-isoleucyl-L-valine is a tripeptide composed of glycine, L-isoleucine, and L-valine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids glycine, L-isoleucine, and L-valine. The process often employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled pH and temperature to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

Glycyl-L-isoleucyl-L-valine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide can form specific interactions and adopt conformations that are different from those of its dipeptide counterparts, making it valuable for specialized applications in research and industry .

Properties

CAS No.

81156-23-2

Molecular Formula

C13H25N3O4

Molecular Weight

287.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H25N3O4/c1-5-8(4)11(15-9(17)6-14)12(18)16-10(7(2)3)13(19)20/h7-8,10-11H,5-6,14H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t8-,10-,11-/m0/s1

InChI Key

COVXELOAORHTND-LSJOCFKGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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